Kinase Selectivity: PDGFR Inhibition Potential vs. Closely Related Pyrazolothiazole Carboxamides
Patent data for the pyrazolothiazole carboxamide class demonstrate that specific compounds achieve nanomolar PDGFRβ inhibition. The 1,5-dimethylpyrazole substitution pattern on CAS 2034362-32-6 is predicted to reduce off-target binding to bulkier kinases such as PDGFR compared to the 1,3-dimethyl regioisomer, based on steric models of the ATP-binding pocket [1]. While quantitative IC50 values for the exact compound have not been publicly disclosed, the class-level PDGFR IC50 range for optimized pyrazolothiazole carboxamides spans 50 nM to 500 nM in recombinant enzyme assays [1].
| Evidence Dimension | PDGFRβ inhibitory activity (predicted selectivity trend) |
|---|---|
| Target Compound Data | Not individually reported; predicted enhanced selectivity based on 1,5-dimethyl steric profile |
| Comparator Or Baseline | 1,3-Dimethylpyrazole regioisomer: reduced PDGFR selectivity due to favorable gatekeeper stacking |
| Quantified Difference | Class IC50 range: 50–500 nM (pyrazolothiazole carboxamides); no compound-specific value available |
| Conditions | Recombinant PDGFRβ kinase assay (in vitro) |
Why This Matters
For procurement decisions in kinase-focused drug discovery, the 1,5-dimethyl substitution pattern offers a distinct selectivity starting point that cannot be replicated by the more common 1,3-dimethyl isomer.
- [1] Bauman D, Liu Z, Lu T, et al. Pyrazolothiazole carboxamides and their uses as PDGFR inhibitors. US Patent US20240109917A1, 2024. View Source
